tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate
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Overview
Description
tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate is a complex organic compound that features a tert-butyl ester group, an amino group, a hydroxyl group, and a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate typically involves the reaction of tert-butyl 2-amino-3-hydroxypropanoate with 6-bromopyridine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could result in various substituted pyridine derivatives .
Scientific Research Applications
tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It can be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the bromopyridine moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-amino-3-(6-chloropyridin-3-yl)-3-hydroxypropanoate
- tert-Butyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate
- tert-Butyl 2-amino-3-(6-iodopyridin-3-yl)-3-hydroxypropanoate
Uniqueness
The uniqueness of tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate lies in its bromopyridine moiety, which can undergo specific reactions that other halogenated derivatives may not. For example, the bromine atom can be selectively substituted under milder conditions compared to chlorine or fluorine .
Properties
Molecular Formula |
C12H17BrN2O3 |
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Molecular Weight |
317.18 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(17)9(14)10(16)7-4-5-8(13)15-6-7/h4-6,9-10,16H,14H2,1-3H3 |
InChI Key |
WYIHGHACRHRGLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C1=CN=C(C=C1)Br)O)N |
Origin of Product |
United States |
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